molecular formula C18H18N2 B493752 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole CAS No. 724742-87-4

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No. B493752
CAS RN: 724742-87-4
M. Wt: 262.3g/mol
InChI Key: QWCJIVYSZDHDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, also known as MMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBP is a pyrazole-based compound that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is not fully understood. However, studies have suggested that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may act by inhibiting the activity of certain enzymes and signaling pathways in the body. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to exhibit several biochemical and physiological effects. Studies have suggested that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may have neuroprotective effects, reduce oxidative stress, and inhibit the growth of cancer cells. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized using a variety of methods. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is also readily available, and its properties can be easily modified by altering the synthesis conditions. However, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole also has some limitations. It is a relatively new compound, and its properties and potential applications are still being explored. Additionally, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may have some toxicity concerns, which need to be further investigated.

Future Directions

There are several future directions for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole research. One potential direction is the further exploration of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole's potential applications in medicinal chemistry. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has shown promising results in preclinical studies, and further research may lead to the development of novel drugs for the treatment of various diseases. Another potential direction is the development of new synthesis methods for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, which may lead to the production of more efficient and cost-effective compounds. Finally, the investigation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole's potential applications in material science and analytical chemistry may lead to the development of novel materials and analytical tools.

Synthesis Methods

The synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves the reaction of 4-methylphenylhydrazine with 4-methylacetophenone in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole compound. Several methods have been developed for the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, including the use of microwave-assisted synthesis, solvent-free synthesis, and others.

Scientific Research Applications

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-12-4-8-15(9-5-12)17-14(3)18(20-19-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCJIVYSZDHDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.